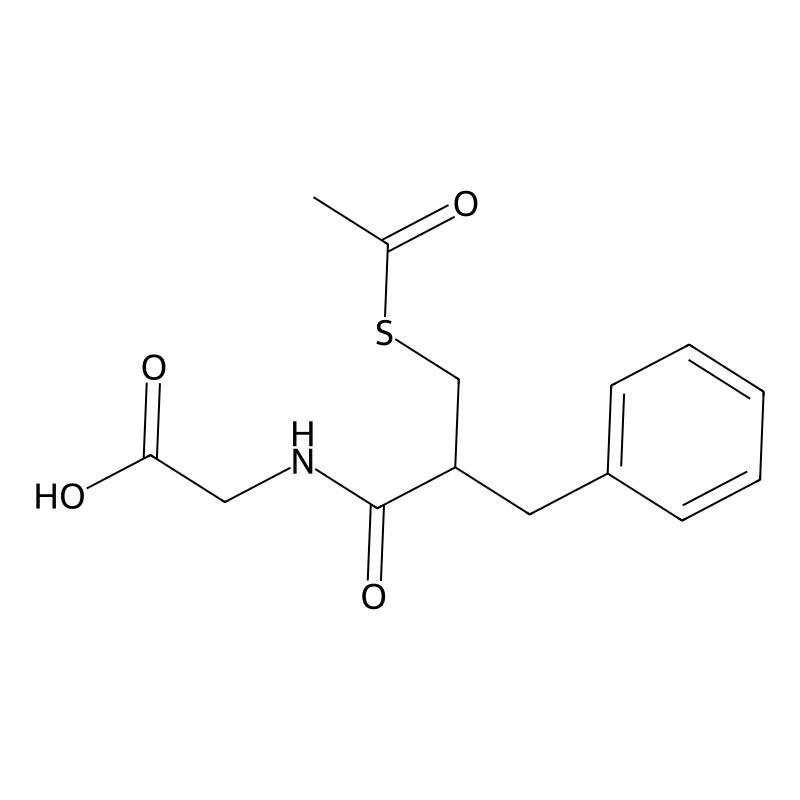S-Acetylthiorphan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuroprotection and Neurodegenerative Diseases
Parkinson's disease
Studies suggest that SAT may offer neuroprotective benefits in Parkinson's disease models. SAT's antioxidant and anti-inflammatory properties are believed to play a role in protecting dopamine neurons from degeneration, a hallmark of the disease.
Alzheimer's disease
Research suggests that SAT may improve cognitive function and memory in Alzheimer's disease models. SAT's ability to modulate glutamate signaling, which is implicated in Alzheimer's disease progression, is considered a potential mechanism.
Addiction and Substance Abuse
- Opioid addiction: SAT has been studied for its potential to reduce opioid-seeking behavior in animal models. SAT's mechanism of action in this context is not fully understood, but it may involve modulating dopamine and glutamate signaling in the brain's reward system.
Similar to the research on neurodegenerative diseases, more research is required to determine the potential therapeutic applications of SAT in human addiction treatment.
Other Potential Applications
Cancer
Some studies suggest that SAT may exhibit anti-cancer properties. However, the research in this area is limited, and further investigation is needed to understand its potential therapeutic effects and mechanisms.
Radiation protection
SAT has been shown to offer radioprotective effects in animal models. This suggests that it may have potential applications in mitigating the harmful effects of radiation exposure.
S-Acetylthiorphan is a synthetic compound derived from thiorphan, a well-known inhibitor of the enzyme neprilysin. It is characterized by the introduction of an acetyl group at the sulfur atom of thiorphan, enhancing its pharmacological properties. The compound has gained attention for its potential applications in treating various neurological disorders and pain management due to its ability to modulate opioid receptors and inhibit the breakdown of endogenous peptides.
- Acetylation Reaction: The acetylation process involves substituting a hydrogen atom with an acetyl group, typically using acetic anhydride or acetyl chloride as the acetylating agent. This reaction increases the lipophilicity of S-Acetylthiorphan, enhancing its bioavailability.
- Hydrolysis: In aqueous environments, S-Acetylthiorphan can undergo hydrolysis to regenerate thiorphan and acetic acid. This reaction is significant for understanding its metabolic pathways in biological systems.
- Neprilysin Inhibition: As a neprilysin inhibitor, S-Acetylthiorphan can also participate in enzyme-substrate interactions, impacting the levels of neuropeptides such as enkephalins and angiotensin II within the body.
S-Acetylthiorphan exhibits notable biological activities, particularly in the central nervous system. Its primary actions include:
- Neprilysin Inhibition: By inhibiting neprilysin, S-Acetylthiorphan increases the concentration of neuropeptides, which can enhance analgesic effects and improve cognitive functions.
- Opioid Receptor Modulation: The compound has been shown to interact with opioid receptors, contributing to its analgesic properties without the typical side effects associated with traditional opioids.
- Potential Neuroprotective Effects: Some studies suggest that S-Acetylthiorphan may offer neuroprotective benefits by modulating neuroinflammatory processes.
The synthesis of S-Acetylthiorphan typically involves a two-step process:
- Synthesis of Thiorphan: Thiorphan is synthesized through a reaction involving L-cysteine and a suitable electrophile such as an alkyl halide.
- Acetylation of Thiorphan: The synthesized thiorphan is then treated with acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group at the sulfur atom, yielding S-Acetylthiorphan.
The general reaction can be represented as follows:
S-Acetylthiorphan has several potential applications:
- Pain Management: Due to its opioid receptor modulation and neprilysin inhibition properties, it may serve as an effective analgesic alternative.
- Neurological Disorders: Its ability to enhance neuropeptide levels could make it beneficial for treating conditions like Alzheimer's disease and other forms of dementia.
- Research Tool: S-Acetylthiorphan can be utilized in pharmacological research to study neuropeptide signaling pathways and their implications in various diseases.
Studies on S-Acetylthiorphan have focused on its interactions with various biological targets:
- Opioid Receptors: Research indicates that S-Acetylthiorphan binds selectively to mu-opioid receptors, suggesting potential for pain relief with reduced side effects compared to traditional opioids.
- Neuropeptide Levels: Interaction studies demonstrate that S-Acetylthiorphan significantly increases levels of enkephalins and other neuropeptides by inhibiting their degradation via neprilysin.
These interactions highlight its therapeutic potential in both pain management and neuroprotection.
Several compounds share structural or functional similarities with S-Acetylthiorphan. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Thiorphan | Neprilysin inhibitor | Parent compound; lacks acetyl group |
| Dipeptidase Inhibitors | General class of neprilysin inhibitors | Varying specificity; may not target opioid receptors |
| N-acetylcysteine | Antioxidant; mucolytic agent | Primarily used for respiratory conditions |
| Acetaminophen | Analgesic; antipyretic | Non-opioid pain relief; different mechanism |
S-Acetylthiorphan is unique due to its dual action as both a neprilysin inhibitor and an opioid receptor modulator, making it a promising candidate for further research in pain management and neurological therapies. Its specific modifications provide distinct advantages over other similar compounds in terms of efficacy and safety profiles.








